Neuroprotection Selectivity: 4-Hydroxybenzoic Acid vs. Protocatechuic Acid in Mechanistically Distinct Stress Conditions
In primary cultures of cerebellar granule neurons, 4-hydroxybenzoic acid (HBA) and protocatechuic acid (PCA) exhibited divergent, condition-specific neuroprotective profiles. Under excitotoxic conditions, HBA provided neuroprotection whereas PCA did not. Conversely, under nitrosative stress, PCA was neuroprotective while HBA showed no protective effect. Both compounds mitigated oxidative stress (hydrogen peroxide-induced). Additionally, PCA reduced nitric oxide production in LPS-stimulated microglial cells (anti-inflammatory activity), whereas HBA had no effect [1].
| Evidence Dimension | Neuroprotective efficacy under distinct stress mechanisms |
|---|---|
| Target Compound Data | HBA: Neuroprotective under excitotoxicity; No neuroprotection under nitrosative stress; No anti-inflammatory effect (NO reduction) |
| Comparator Or Baseline | PCA: No neuroprotection under excitotoxicity; Neuroprotective under nitrosative stress; Effective anti-inflammatory agent (reduced NO production) |
| Quantified Difference | Mechanistically opposite neuroprotective profiles; PCA anti-inflammatory, HBA non-anti-inflammatory |
| Conditions | Primary cultures of cerebellar granule neurons; LPS-stimulated microglial cells |
Why This Matters
Procurement of HBA over PCA should be dictated by whether the experimental model involves excitotoxic versus inflammatory/nitrosative stress pathways.
- [1] Winter AN, et al. (2017). Comparison of the Neuroprotective and Anti-Inflammatory Effects of the Anthocyanin Metabolites, Protocatechuic Acid and 4-Hydroxybenzoic Acid. Oxidative Medicine and Cellular Longevity, 2017:6297080. View Source
